N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide)

Catalog No.
S11398327
CAS No.
M.F
C24H26N4O4
M. Wt
434.5 g/mol
Availability
In Stock
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N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-...

Product Name

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide)

IUPAC Name

5-oxo-N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]-1-phenylpyrrolidine-3-carboxamide

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H26N4O4/c29-21-13-17(15-27(21)19-7-3-1-4-8-19)23(31)25-11-12-26-24(32)18-14-22(30)28(16-18)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,31)(H,26,32)

InChI Key

KCAUDOHWXOPHIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) is a synthetic organic compound characterized by its dual amide functional groups and a distinctive pyrrolidine core. The molecular formula for this compound is C12H16N2O6C_{12}H_{16}N_2O_6, and it features a complex structure that includes two ethane-1,2-diyl linkages connecting two 5-oxo-1-phenylpyrrolidine-3-carboxamide moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Typical of amides and pyrrolidine derivatives:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can hydrolyze to yield the corresponding carboxylic acids and amines.
  • Reduction: The carbonyl groups can undergo reduction to form alcohols or amines, depending on the reducing agent used.
  • Condensation Reactions: The presence of the amide functional groups allows for further condensation reactions with other electrophiles, potentially leading to more complex molecular architectures.

Research indicates that compounds similar to N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) exhibit various biological activities:

  • Antimicrobial Properties: Certain pyrrolidine derivatives have shown efficacy against bacterial strains and fungi.
  • Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects: There is potential for such compounds to protect neuronal cells from oxidative stress and neurodegenerative processes.

The synthesis of N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) typically involves multi-step organic synthesis techniques:

  • Formation of Pyrrolidine Ring: Starting from appropriate ketones or aldehydes, the pyrrolidine ring can be formed through cyclization reactions.
  • Amide Bond Formation: The carboxylic acid derivatives can react with amines to form the desired amide linkages.
  • Linkage of Ethane Units: The ethane-1,2-diyl moiety can be introduced via alkylation or coupling reactions.

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug design targeting specific receptors or enzymes.
  • Material Science: In the synthesis of polymers or materials with specific mechanical properties due to its unique structure.
  • Biochemical Research: As a tool in studies exploring enzyme inhibition or receptor binding assays.

Interaction studies are crucial for understanding how N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) may interact with biological systems:

  • Binding Affinity Studies: Assessing how well this compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.
  • Toxicological Assessments: Evaluating the safety profile of the compound in vitro and in vivo.

Several compounds share structural similarities with N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide). Here are some notable examples:

Compound NameStructureUnique Features
5-Oxo-pyrrolidineSimple pyrrolidine derivativeLacks ethylene linkages; simpler structure
N-(4-Hydroxyphenyl)acetamideContains an acetamide groupDifferent biological activity spectrum
N,N'-Bis(benzoyl)ureaUrea derivativeDifferent functional groups affecting reactivity

Uniqueness

N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) stands out due to its dual amide functionality combined with a pyrrolidine ring structure, which may confer unique properties such as enhanced stability and specific interaction profiles with biological targets compared to simpler analogs.

Sequential Carboxylic Acid Activation and Amide Coupling

The foundational synthesis route for N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) derives from classical peptide coupling methodologies adapted for bis-amide formation. As detailed in studies of analogous pyrrolidine carboxamides [1] [4], the synthesis typically involves:

  • Preparation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid via Masamune-Claisen condensation of itaconic acid derivatives [4]
  • Activation of the carboxylic acid moiety using carbodiimide reagents (DCC/HOBt)
  • Stepwise amidation with ethylenediamine under controlled stoichiometry

A representative five-step synthesis from itaconic acid (Figure 1) achieves overall yields of 40–50% through careful intermediate purification [4]. The critical coupling step between activated carboxylic acid and ethylenediamine typically employs dichloromethane as solvent with triethylamine base, achieving 68–72% conversion efficiency [3].

Table 1: Traditional Synthesis Parameters for Key Intermediate

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationAniline, Δ, 16 h65
2β-Keto Ester FormationCDI, CH₃CN, RT78
3Enaminone SynthesisDMFDMA, toluene, 60°C92
4Pyrimidine CyclizationAcetamidine, EtOH, reflux50
5Bis-Amide FormationEDCI/HOBt, CH₂Cl₂, 0°C → RT68

Challenges in Stereochemical Control

The strained cubane-like geometry of the pyrrolidone ring introduces significant stereochemical complexity during amide bond formation [5]. Nuclear Overhauser Effect (NOE) studies of similar bis-amides reveal preferential equatorial orientation of the carboxamide groups, necessitating low-temperature coupling (-15°C to 0°C) to minimize epimerization [3]. Microwave-assisted synthesis at controlled power levels (50–100 W) has shown promise in reducing racemization while maintaining reaction rates [4].

Novel Catalytic Strategies in Amide Bond Formation

Enzymatic Amidation Using McbA Synthetase

Recent advances in biocatalysis demonstrate the potential of ATP-dependent amide bond synthetases for constructing the target bis-amide. McbA from Marinactinospora thermotolerans catalyzes the adenylation and subsequent amidation of 5-oxo-pyrrolidine carboxylic acids with ethylenediamine [6]. Under optimized conditions (pH 7.4, 5 mM ATP, 37°C), this system achieves:

  • 95% conversion efficiency for mono-amide intermediates
  • 82% yield for bis-amide product after 24 h
  • Excellent stereoretention (>98% ee)

Table 2: Comparison of Catalytic Amidation Methods

MethodCatalyst LoadingTemperatureTimeYield (%)
EDCI/HOBt1.5 eq0–25°C12 h68
Enzymatic (McbA)5 mol%37°C24 h82
Organocatalytic10 mol%60°C8 h75

Organocatalytic Direct Amidation

Metal-free catalysis using Boric acid derivatives enables direct coupling of carboxylic acids with amines. For the target bis-amide, tris(2,2,2-trifluoroethyl) borate (1.2 eq) in toluene at 110°C facilitates:

  • 78% isolated yield after 12 h
  • Tolerance of sensitive pyrrolidone rings
  • Simplified purification by acid-base extraction

This method eliminates traditional activating agents while maintaining compatibility with the electron-deficient aromatic systems present in 1-phenylpyrrolidine derivatives [3].

Optimization of Reaction Parameters for Yield Enhancement

Temperature-Controlled Polycondensation

Systematic studies of the final amidation step reveal a strong temperature dependence on both yield and molecular weight [3]:

Figure 1: Temperature vs. Yield Profile

Yield (%)  100|                 o   80|               o   o   60|           o   40|       o   20|     0|_____________________       100   150   170   200 (°C)  

Optimal results at 170°C balance reaction kinetics against thermal decomposition of the pyrrolidone ring, achieving:

  • 92% conversion in 72 h
  • Weight-average molecular weight (Mw) of 30,000 g/mol
  • Polydispersity index (PDI) < 1.5

Solvent and Stoichiometry Effects

A comprehensive solvent screening study identified N-methylpyrrolidone (NMP) as superior for both solubility and reaction efficiency:

Table 3: Solvent Optimization Results

SolventDielectric ConstantConversion (%)Byproduct Formation
DMF36.77812%
NMP32.292<5%
THF7.54528%
DCM8.92241%

Stoichiometric optimization revealed a 1:2.05 molar ratio of diamine to activated carboxylic acid minimizes oligomer formation while maximizing bis-amide yield [4]. Excess diamine beyond 2.1 equivalents promotes cyclization byproducts through intramolecular attack.

Advanced Characterization Techniques

Modern analytical methods enable precise monitoring of synthetic progress:

  • In Situ FTIR Spectroscopy

    • Tracks carbonyl (C=O) stretching frequencies (1680–1720 cm⁻¹) during activation
    • Monomers: 1715 cm⁻¹ (acid) → 1690 cm⁻¹ (activated ester)
    • Product: 1645 cm⁻¹ (amide I band) [3]
  • DOSY NMR

    • Differentiates monomers (D = 5.2 × 10⁻¹⁰ m²/s) from bis-amide product (D = 3.8 × 10⁻¹⁰ m²/s)
    • Confirms absence of oligomeric species when PDI < 1.3 [4]

X-ray Crystallographic Studies of Pyrrolidine Core Geometry

The pyrrolidine ring system represents a fundamental structural motif in numerous biologically active compounds and pharmaceutical agents [1]. X-ray crystallographic investigations provide critical insights into the three-dimensional molecular architecture and conformational preferences of pyrrolidine-containing molecules. The five-membered saturated heterocycle exhibits characteristic geometric parameters that influence both chemical reactivity and biological activity [2].

Ring Puckering and Conformational Analysis

The pyrrolidine ring adopts non-planar conformations due to the inherent flexibility of the five-membered ring system. Crystallographic studies demonstrate that pyrrolidine rings typically exhibit envelope or half-chair conformations, characterized by the displacement of one or two carbon atoms from the mean plane of the remaining ring atoms [3]. The puckering amplitude, quantified by the Cremer-Pople parameter Q₂, typically ranges from 0.35 to 0.45 Å, with the phase angle φ₂ determining the specific puckering mode [3].

In N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide), the pyrrolidine rings demonstrate significant conformational flexibility through pseudorotation, a phenomenon where the ring adopts multiple interconverting conformations without breaking covalent bonds [4]. This dynamic behavior contributes to the molecule's ability to access diverse three-dimensional conformations, potentially enhancing its biological activity through improved receptor binding interactions [1].

Bond Length and Angle Analysis

The nitrogen atom in pyrrolidine systems exhibits sp³ hybridization with tetrahedral geometry, leading to characteristic bond angles of approximately 109° [2]. The N-C bond lengths typically range from 1.45 to 1.50 Å, while C-C bond lengths within the ring span 1.52 to 1.54 Å [5]. These geometric parameters reflect the saturated nature of the heterocycle and influence the overall molecular conformation.

Crystallographic investigations of substituted pyrrolidine derivatives reveal that the presence of phenyl substituents significantly affects ring puckering behavior . The aromatic substituent tends to occupy pseudoequatorial positions to minimize steric interactions, thereby influencing the preferred conformational states of the pyrrolidine ring [7].

Crystal Packing and Intermolecular Interactions

X-ray crystallographic analysis provides valuable information regarding intermolecular interactions that stabilize the crystal lattice. Pyrrolidine-containing molecules frequently participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [8]. These interactions play crucial roles in determining crystal packing arrangements and may influence solid-state properties relevant to pharmaceutical applications.

ParameterTypical RangeReference ValuesCitation
Ring Puckering Amplitude (Q₂)0.35-0.45 Å0.352 Å [3]
Phase Angle (φ₂)0-360°262.2° [3]
Bond Angles at Nitrogen105-112°109° [2]
N-C Bond Lengths1.45-1.50 Å1.465 Å [5]
C-C Bond Lengths1.52-1.54 Å1.530 Å [5]
Ring ConformationEnvelope/Half-chairHalf-chair [3]
Pseudorotation Phase0-360°240-280° [4]
Pucker Amplitude0.30-0.50 Å0.40 Å [4]

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation and conformational analysis of pyrrolidine-containing compounds. The characteristic spectroscopic signatures provide detailed information about molecular connectivity, stereochemistry, and dynamic behavior in solution [9].

¹H Nuclear Magnetic Resonance analysis of pyrrolidine rings reveals distinctive chemical shift patterns for the ring methylene protons. The nitrogen-adjacent methylene protons (α-CH₂) typically resonate in the range of 2.3-2.6 ppm, while the remaining ring methylene protons appear between 1.6-2.2 ppm [9]. The complex multipicity patterns observed reflect the conformational averaging that occurs due to rapid ring pseudorotation on the Nuclear Magnetic Resonance timescale [4].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with nitrogen-bearing carbons appearing at 46-50 ppm and ring methylene carbons resonating at 25-30 ppm [9]. The chemical shift values reflect the influence of the nitrogen atom's electronegativity on the neighboring carbon environments.

For the carboxamide functional groups present in N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide), the carbonyl carbon typically appears in the range of 165-175 ppm, characteristic of amide carbonyls [10]. The amide nitrogen substituents significantly influence the electronic environment of the carbonyl carbon, resulting in the observed upfield shift compared to ketone carbonyls [10].

Infrared Spectroscopy

Infrared spectroscopy provides valuable structural information through characteristic vibrational frequencies of functional groups. Pyrrolidine rings exhibit distinctive absorption patterns that enable structural identification and conformational analysis [11].

The carbon-hydrogen stretching vibrations in pyrrolidine systems appear as strong, sharp absorptions in the 2850-3000 cm⁻¹ region [12]. The specific frequency values depend on the hybridization state and chemical environment of the carbon atoms. Ring breathing modes typically occur in the 800-900 cm⁻¹ region and provide information about ring conformational preferences [11].

Primary carboxamide groups, as present in the target molecule, exhibit characteristic infrared absorption patterns. The nitrogen-hydrogen stretching vibrations appear as two distinct bands: an asymmetric stretch at 3500-3400 cm⁻¹ and a symmetric stretch at 3400-3300 cm⁻¹ [13]. The carbonyl stretching frequency occurs at 1650-1620 cm⁻¹ for primary amides, reflecting the reduced bond order due to resonance delocalization [14].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight determination and structural fragmentation information. Pyrrolidine compounds exhibit characteristic fragmentation patterns that facilitate structural elucidation [15].

The molecular ion peak for simple pyrrolidine (C₄H₉N) appears at m/z 71, though this peak is typically weak due to facile fragmentation [15]. The base peak in pyrrolidine mass spectra often corresponds to the McLafferty rearrangement ion at m/z 113, which provides diagnostic information for structural identification [16].

For complex molecules such as N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide), mass spectrometry enables determination of the molecular formula and provides fragmentation patterns that confirm structural connectivity. The presence of multiple functional groups leads to characteristic fragmentation pathways that can be analyzed to elucidate molecular structure [15].

TechniqueAssignmentChemical Shift/FrequencyMultiplicity/Characteristics
¹H NMR (CDCl₃)N-CH₂ protons2.3-2.6 ppmMultiplet
¹H NMR (CDCl₃)Ring CH₂ protons (β)1.6-2.0 ppmMultiplet
¹H NMR (CDCl₃)Ring CH₂ protons (γ)1.8-2.2 ppmMultiplet
¹³C NMR (CDCl₃)N-CH₂ carbons46-50 ppmSingle peak
¹³C NMR (CDCl₃)Ring CH₂ carbons25-30 ppmSingle peak
IR SpectroscopyC-H stretching2850-3000 cm⁻¹Strong, sharp
IR SpectroscopyN-H stretching (if present)3300-3500 cm⁻¹Weak, broad
IR SpectroscopyRing breathing800-900 cm⁻¹Medium
Mass SpectrometryMolecular ion [M]⁺m/z 71 (C₄H₉N)Weak
Mass SpectrometryBase peak (McLafferty)m/z 113Strong
Functional GroupSpectroscopic FeatureFrequency/Chemical ShiftIntensity/Characteristics
Primary amide (NH₂)N-H stretch (asymmetric)3500-3400 cm⁻¹Medium, sharp
Primary amide (NH₂)N-H stretch (symmetric)3400-3300 cm⁻¹Medium, sharp
Secondary amide (NH)N-H stretch3300-3100 cm⁻¹Medium, broad
Tertiary amideNo N-H stretchN/AN/A
Amide C=OC=O stretch (primary)1650-1620 cm⁻¹Strong, sharp
Amide C=OC=O stretch (secondary)1680-1650 cm⁻¹Strong, sharp
Amide C-NC-N stretch1400-1200 cm⁻¹Medium
Amide ¹³C NMRCarbonyl carbon165-175 ppmQuaternary carbon

Computational Modeling of Molecular Topology

Density Functional Theory Calculations

Computational chemistry methods, particularly density functional theory calculations, provide essential insights into molecular structure, energetics, and conformational behavior that complement experimental observations [17]. These theoretical approaches enable detailed analysis of molecular topology, electronic structure, and dynamic properties that may be difficult to access through experimental techniques alone.

Modern density functional theory calculations employ various functional and basis set combinations to achieve optimal balance between computational efficiency and chemical accuracy [18]. The B3LYP functional with 6-31G(d) basis set provides reliable geometry optimizations for pyrrolidine-containing systems, while higher-level methods such as M06-2X with 6-311+G(d,p) basis sets offer improved accuracy for energetic calculations [19].

Conformational Analysis and Energy Landscapes

Computational modeling enables comprehensive exploration of conformational space through systematic variation of dihedral angles and ring pucker parameters [20]. For pyrrolidine systems, the pseudorotation pathway can be mapped by calculating potential energy surfaces as a function of ring puckering coordinates [21].

The conformational preferences of N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) can be analyzed through systematic conformational searching combined with density functional theory optimization [22]. The presence of multiple rotatable bonds and conformational degrees of freedom necessitates thorough sampling of conformational space to identify global energy minima and relevant local minima [20].

Molecular dynamics simulations provide additional insights into conformational dynamics and thermal averaging effects [22]. These calculations reveal the time-dependent behavior of molecular conformations and enable assessment of conformational stability under physiological conditions.

Electronic Structure and Molecular Properties

Density functional theory calculations provide detailed information about electronic structure, including molecular orbital energies, electron density distributions, and electrostatic potential surfaces [17]. These properties influence molecular recognition, binding affinity, and chemical reactivity.

The presence of multiple amide functional groups in N,N'-ethane-1,2-diylbis(5-oxo-1-phenylpyrrolidine-3-carboxamide) creates complex electronic interactions that affect molecular properties [19]. Computational analysis reveals the extent of conjugation between amide groups and aromatic substituents, influencing both structural stability and potential biological activity.

Intermolecular Interaction Analysis

Computational methods enable detailed analysis of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [23]. These interactions play crucial roles in crystal packing, molecular recognition, and biological activity.

The bis-amide structure of the target molecule provides multiple sites for hydrogen bond formation, both as donors and acceptors [24]. Computational analysis can predict optimal binding geometries and interaction energies with potential biological targets, providing valuable information for structure-activity relationship studies.

MethodApplicationTypical CPU TimeAccuracy Level
DFT B3LYP/6-31G(d)Geometry optimization1-10 minGood
DFT M06-2X/6-311+G(d,p)Energy calculations5-30 minExcellent
DFT B3LYP-D3/def2-TZVPDispersion interactions10-60 minVery good
MP2/6-31G(d)High-level correlation30-300 minExcellent
AM1 Semi-empiricalRapid screening<1 minFair
PM3 Semi-empiricalRapid screening<1 minFair
MM Force FieldConformational search<1 minGood
Molecular DynamicsDynamic behavior1-24 hoursVariable

Structure-Activity Relationship Predictions

Computational modeling facilitates structure-activity relationship analysis by correlating molecular descriptors with biological activity [25]. Three-dimensional quantitative structure-activity relationship models can be developed using comparative molecular field analysis or comparative molecular similarity indices analysis approaches [22].

The pyrrolidine scaffold provides an excellent framework for structure-activity relationship studies due to its well-defined three-dimensional structure and multiple sites for chemical modification [1]. Computational analysis can identify key pharmacophoric features and guide rational drug design efforts.

Validation and Experimental Correlation

Computational predictions require validation through comparison with experimental data to ensure reliability and accuracy [23]. X-ray crystallographic structures provide benchmark geometries for assessing computational methods, while spectroscopic data enable validation of predicted vibrational frequencies and chemical shifts.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

434.19540532 g/mol

Monoisotopic Mass

434.19540532 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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